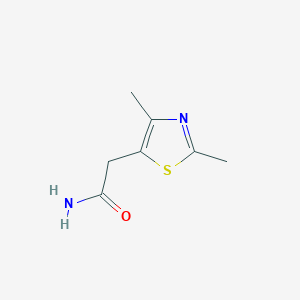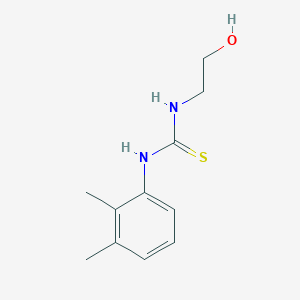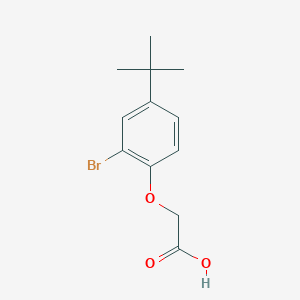
(2-Bromo-4-tert-butylphenoxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2-Bromo-4-tert-butylphenoxy)acetic acid” is a chemical compound with the CAS Number: 117947-05-4 and Linear Formula: C12H15BrO3 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of “(2-Bromo-4-tert-butylphenoxy)acetic acid” is represented by the InChI code: 1S/C12H15BrO3/c1-12(2,3)8-4-5-10(9(13)6-8)16-7-11(14)15/h4-6H,7H2,1-3H3,(H,14,15) . The molecular weight of the compound is 287.15 g/mol .Physical And Chemical Properties Analysis
The compound “(2-Bromo-4-tert-butylphenoxy)acetic acid” has a molecular weight of 287.15 g/mol . It has a computed XLogP3 value of 3.7, indicating its lipophilicity . The compound has one hydrogen bond donor and three hydrogen bond acceptors . The compound has a rotatable bond count of 4 . The exact mass of the compound is 286.02046 g/mol . The compound has a topological polar surface area of 46.5 Ų .Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
One application in scientific research is in the realm of organic synthesis, where such compounds play roles as intermediates or catalysts. For example, studies have explored the use of metal cation-exchanged clays as catalysts for various organic synthesis reactions, including rearrangements and alkylation processes that might involve similar phenolic ethers (Tateiwa & Uemura, 1997). These catalysts offer a reusable and environmentally friendly option for selective organic synthesis, highlighting the potential for phenolic ethers in facilitating such reactions.
Environmental Studies and Wastewater Treatment
In environmental science, derivatives of (2-Bromo-4-tert-butylphenoxy)acetic acid, particularly those related to phenolic compounds, have been studied for their impact on water treatment processes and their behavior in the environment. For instance, research into the treatment of pesticide industry wastewater has revealed that biological processes and granular activated carbon can effectively remove toxic pollutants, including phenolic derivatives, potentially improving the quality of treated effluent (Goodwin et al., 2018). These findings underscore the importance of understanding the chemical behavior of such compounds for environmental protection and pollution mitigation.
Bioactivity and Environmental Fate
The bioactivities of phenolic compounds, including toxicity and potential benefits, are areas of significant interest. For example, 2,4-Di-tert-butylphenol (2,4-DTBP) and its analogs, which share structural similarities with (2-Bromo-4-tert-butylphenoxy)acetic acid, have been reviewed for their natural sources and bioactivities (Zhao et al., 2020). These compounds exhibit potent toxicity against a wide range of organisms, including their producers, highlighting the dual nature of their bioactivities which can be both beneficial and detrimental.
Antioxidant Properties and Industrial Applications
Research has also delved into synthetic phenolic antioxidants, exploring their environmental occurrence, human exposure, and toxicity. Compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) and 2,4-di-tert-butyl-phenol (DBP) have been detected in various environmental matrices and in humans, raising concerns about their potential health impacts (Liu & Mabury, 2020). These studies highlight the need for further research to understand the implications of exposure to synthetic phenolic antioxidants and their by-products.
Propiedades
IUPAC Name |
2-(2-bromo-4-tert-butylphenoxy)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrO3/c1-12(2,3)8-4-5-10(9(13)6-8)16-7-11(14)15/h4-6H,7H2,1-3H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNXDLJWFAAMPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70325353 |
Source


|
| Record name | (2-bromo-4-tert-butylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Bromo-4-tert-butylphenoxy)acetic acid | |
CAS RN |
117947-05-4 |
Source


|
| Record name | (2-bromo-4-tert-butylphenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70325353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

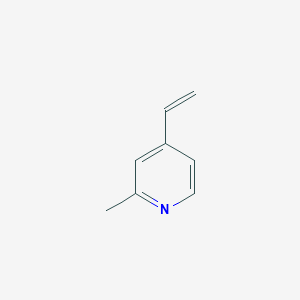
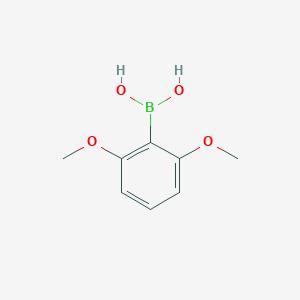
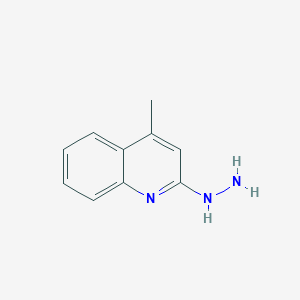
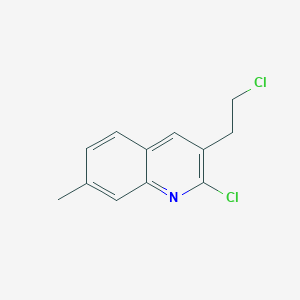



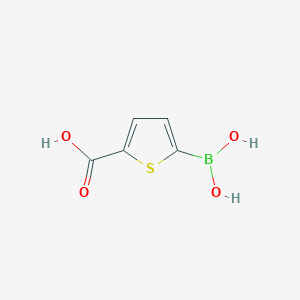
![1,1,2-Trimethyl-1H-benzo[e]indole-7-sulfonic acid](/img/structure/B188265.png)
